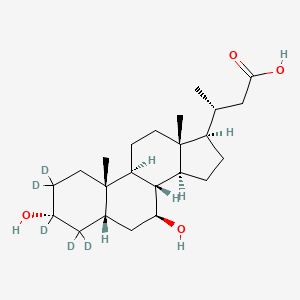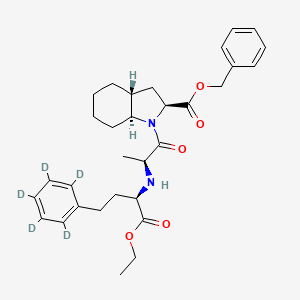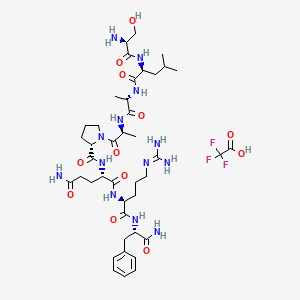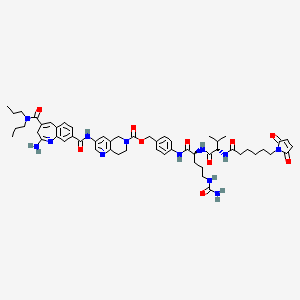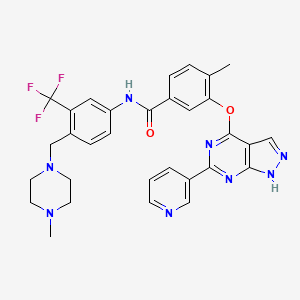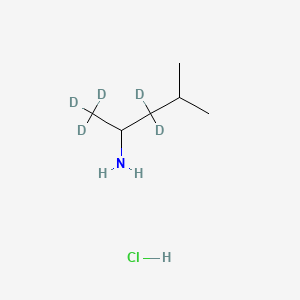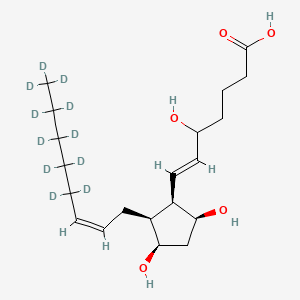
8,12-iso-iPF2|A-VI-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,12-iso-iPF2|A-VI-d11 is a deuterium-labeled analog of 8,12-iso-iPF2|A-VI, which is an isoprostane. Isoprostanes are a class of compounds formed by the free radical-induced peroxidation of arachidonic acid, a polyunsaturated fatty acid. These compounds are used as biomarkers for oxidative stress, which is a condition characterized by excessive free radicals in the body that can damage cells and tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-iso-iPF2|A-VI-d11 involves the incorporation of deuterium atoms into the parent compound 8,12-iso-iPF2|A-VI. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to handle the reactions under controlled conditions. The process is optimized for yield and purity to meet the demands of scientific research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
8,12-iso-iPF2|A-VI-d11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of various oxidized isoprostanes, while reduction can lead to the formation of reduced isoprostanes .
Applications De Recherche Scientifique
8,12-iso-iPF2|A-VI-d11 is widely used in scientific research due to its role as a biomarker for oxidative stress. Its applications include:
Chemistry: Used in studies to understand the mechanisms of lipid peroxidation and the formation of isoprostanes.
Biology: Used to study the effects of oxidative stress on biological systems, including cells and tissues.
Medicine: Used as a biomarker to assess oxidative stress levels in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
Mécanisme D'action
The mechanism of action of 8,12-iso-iPF2|A-VI-d11 involves its formation through the free radical-induced peroxidation of arachidonic acid. This process generates reactive oxygen species that can damage cellular components, leading to oxidative stress. The compound acts as a biomarker by indicating the presence and extent of oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8,12-iso-iPF2|A-VI-d11 include other isoprostanes such as:
- 8,12-iso-iPF2|A-VI
- 8,12-iso-iPF2|A-VI-d4
- 8,12-iso-iPF2|A-VI-d8
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool for mass spectrometry-based quantitation. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise measurement of oxidative stress levels in biological samples .
Propriétés
Formule moléculaire |
C20H34O5 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(E)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2,5D2 |
Clé InChI |
RZCPXIZGLPAGEV-JVUJZTPFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](C[C@@H]([C@@H]1/C=C/C(CCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



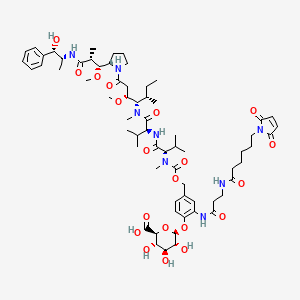


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
